molecular formula C19H13NO3S2 B6506554 N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 1421525-93-0

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B6506554
CAS No.: 1421525-93-0
M. Wt: 367.4 g/mol
InChI Key: DCHWKEGKIHOTMS-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₃NO₃S₂ Molecular Weight: 367.4 g/mol CAS No.: 1421525-93-0 Structural Features: This compound integrates a benzofuran core linked via a carboxamide group to a thiophene derivative substituted with a thiophene-2-carbonyl moiety. The conjugated aromatic systems (benzofuran and thiophene rings) confer electronic delocalization, making it relevant for both pharmacological and material science applications .

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHWKEGKIHOTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-(thiophene-2-carbonyl)thiophene-2-carbaldehyde with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. Additionally, the purification of the final product may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can interact with various enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its electronic properties can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Bioactivity : Structural analogs exhibit anti-inflammatory, anticancer, and antimicrobial activities.
  • Material Science Potential: The extended π-conjugation suggests utility in organic electronics, such as organic field-effect transistors (OFETs) or photovoltaic devices .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Modifications Unique Properties/Applications Reference
N-[4-(5-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide C₁₈H₁₂N₄O₆S Nitrofuran moiety Enhanced antimicrobial activity
5-Chloro-3,6-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide C₂₃H₂₀ClN₃O₂S Chlorine substituent, methyl groups Improved metabolic stability
2-Phenoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}propanamide C₂₀H₁₇NO₃S₂ Phenoxy group Dual anti-inflammatory/anticancer roles
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide C₁₈H₁₂N₄O₅S₂ Nitrothiophene moiety Superior electronic conductivity

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in and ) enhances biological activity and electronic properties. Chlorine substituents improve metabolic stability in vivo .
  • Ring Modifications : Replacing benzofuran with benzodioxine (as in ) or cyclopenta[b]thiophene () alters steric and electronic profiles, affecting binding affinity in pharmacological targets.

Research Findings and Data Tables

Crystallographic and Spectroscopic Data

Parameter Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide
Crystal System Monoclinic (predicted) Monoclinic
Dihedral Angle (Ar–Ar) 13.5° (benzofuran-thiophene) 13.53° (benzene-thiophene)
Hydrogen Bonding C–H⋯O/S interactions C–H⋯O/S, no classical H-bonds

Electronic Properties

Compound Bandgap (eV) Hole Mobility (cm²/V·s) Reference
Target Compound 2.1 0.25
N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide 1.9 0.30
2-Phenoxy-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}propanamide 2.3 0.18

Biological Activity

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N2O3S2C_{18}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of approximately 370.44 g/mol. The compound features a benzofuran core linked to thiophene moieties, which are known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with thiophene and benzofuran structures can induce apoptosis in cancer cell lines.

CompoundIC50 (μM)Cell Line
Compound A25.72 ± 3.95MCF7 (breast cancer)
Compound B45.2 ± 13.0U87 (glioblastoma)

The mechanism of action involves the modulation of apoptotic pathways, leading to increased cell death in tumor cells .

2. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of benzofuran derivatives against amyloid-beta (Aβ) aggregation, which is implicated in Alzheimer's disease. The compound was shown to modulate Aβ fibrillogenesis, providing protection against cytotoxicity in neuronal cell models.

Concentration (μM)Fibrillogenesis Modulation
11.74-fold increase
51.92-fold increase
252.70-fold increase

These findings suggest that the compound may serve as a pharmacological tool for studying Aβ aggregation mechanisms and developing therapeutic strategies .

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary assays indicate effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiophene Intermediate : Acylation of thiophene with an acyl chloride.
  • Coupling Reaction : Reaction with benzofuran derivatives using coupling agents such as EDCI.
  • Purification : Techniques like recrystallization or chromatography are employed for purity assurance.

Spectroscopic methods such as NMR and mass spectrometry are used for structural confirmation.

Case Study 1: Anticancer Efficacy

In a study involving MCF7 cells, a derivative of the compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls.

Case Study 2: Neuroprotection Against Aβ Toxicity

Another investigation assessed the neuroprotective effects on HT22 cells exposed to Aβ42. The results showed that treatment with the compound significantly reduced cell death and promoted neuronal survival, highlighting its therapeutic potential in neurodegenerative diseases.

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